

A Comparative Analysis of the Stability of Amphetamine Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Einecs 304-926-9*

Cat. No.: *B12670904*

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For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable salt form is a critical step in the development of a stable, effective, and manufacturable pharmaceutical product. For active pharmaceutical ingredients (APIs) like amphetamine, which exist as a free base, forming a salt can significantly improve its physicochemical properties. This guide provides a comparative benchmark of the stability of various amphetamine salts, with a focus on amphetamine stearate (**Einecs 304-926-9**), amphetamine sulfate, amphetamine hydrochloride, and amphetamine phosphate. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to inform their salt selection process.

While extensive data is available for common amphetamine salts like sulfate and hydrochloride, it is important to note that specific experimental stability data for amphetamine stearate is limited in publicly accessible literature. Therefore, this guide combines available quantitative data for the common salts with a qualitative discussion on the expected properties of amphetamine stearate based on general principles of fatty acid salts.

Data Presentation: Comparative Stability of Amphetamine Salts

The following table summarizes the available and inferred stability characteristics of different amphetamine salts.

Salt Form	Chemical Formula	Molecular Weight (g/mol)	Hygroscopicity	Thermal Stability	Photostability
Amphetamine Stearate	$C_{27}H_{49}NO_2$	419.69	Likely low to moderate	Expected to have a lower melting point than inorganic salts	Data not available
Amphetamine Sulfate	$(C_9H_{13}N)_2 \cdot H_2SO_4$	368.49	Hygroscopic[1]	Decomposes at approximately 300°C	May be sensitive to light
Amphetamine Hydrochloride	$C_9H_{13}N \cdot HCl$	171.67	Notably more hygroscopic than sulfate and phosphate salts[2]	Stable under recommended storage conditions	Data not available
Amphetamine Phosphate	$C_9H_{13}N \cdot H_3PO_4$	233.20	Not demonstrably hygroscopic	Sintering begins at 145°C, decomposes around 285-300°C[3]	Data not available

Experimental Protocols

To ensure objective and reproducible stability assessments, standardized experimental protocols are essential. The following are detailed methodologies for key stability-indicating tests, based on established pharmaceutical guidelines.

Hygroscopicity Testing

Objective: To evaluate the tendency of the salt to absorb moisture from the atmosphere.

Methodology: Dynamic Vapor Sorption (DVS) is a common method.

- A sample of the amphetamine salt (5-10 mg) is placed on a microbalance in a temperature- and humidity-controlled chamber.
- The sample is initially dried by exposure to 0% relative humidity (RH) until a stable weight is achieved.
- The RH is then increased in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).
- At each RH step, the sample weight is allowed to equilibrate. The percentage change in mass is recorded.
- Following the sorption phase, the RH is decreased in a similar stepwise manner to assess desorption and any hysteresis.
- The hygroscopicity is classified based on the percentage of moisture uptake at a defined RH (e.g., 80% RH) according to pharmacopeial standards.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile and melting point of the salt.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are typically employed.

- TGA Protocol:
 - A small sample (5-10 mg) of the amphetamine salt is placed in a TGA pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
 - The weight loss of the sample is monitored as a function of temperature.
 - The onset temperature of decomposition is determined from the TGA curve.

- DSC Protocol:
 - A small sample (2-5 mg) is hermetically sealed in an aluminum pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min).
 - The heat flow to or from the sample relative to a reference is measured.
 - The melting point is identified as the peak of the endothermic event on the DSC thermogram.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of the salt.

Methodology: The protocol is generally based on the ICH Q1B guideline.

- Samples of the amphetamine salt are spread in a thin layer in a suitable container.
- A control sample is wrapped in aluminum foil to protect it from light.
- The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
- The samples are periodically withdrawn and analyzed for degradation products and changes in physical properties (e.g., appearance, purity) using a stability-indicating HPLC method.
- The results are compared with the dark control to determine the extent of photodegradation.

Mandatory Visualization: Signaling Pathway

Amphetamine exerts its effects primarily through the modulation of dopaminergic and noradrenergic systems. A key mechanism involves its interaction with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1). The following diagram illustrates this signaling pathway.

Caption: Amphetamine's mechanism of action at the synapse.

The provided DOT script visualizes the dual action of amphetamine on the presynaptic neuron, leading to an increase in synaptic dopamine levels. Amphetamine both reverses the dopamine transporter (DAT) and activates the trace amine-associated receptor 1 (TAAR1), which further modulates DAT function, resulting in a significant efflux of dopamine into the synaptic cleft. Additionally, amphetamine disrupts the vesicular storage of dopamine, increasing its cytosolic concentration and availability for reverse transport.

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- To cite this document: BenchChem. [A Comparative Analysis of the Stability of Amphetamine Salts for Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12670904#benchmarking-the-stability-of-einecs-304-926-9-against-other-amphetamine-salts]

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